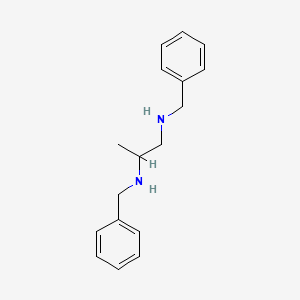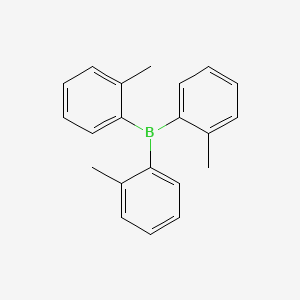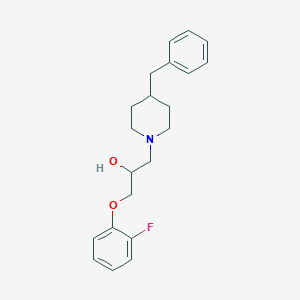![molecular formula C45H33IrN3 B1655868 Tris[1-phenylisoquinoline-C2,N]iridium(III) CAS No. 435293-93-9](/img/structure/B1655868.png)
Tris[1-phenylisoquinoline-C2,N]iridium(III)
Übersicht
Beschreibung
Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is a deep red phosphorescent dopant material . It has received considerable attention in optoelectronic materials due to the high electron affinities of quinoline/isoquinoline-based compounds .
Synthesis Analysis
A two-step mechanochemical protocol using ball milling enables the rapid and efficient synthesis of various tris-cyclometalated iridium (III) complexes from relatively cheap iridium (III) chloride hydrate without the use of significant amounts of organic solvent in air .Molecular Structure Analysis
The molecular formula of Tris[1-phenylisoquinoline-C2,N]iridium(III) is C45H30IrN3 . It has a molecular weight of 804.96 . The structure of the compound involves greater π-electronic conjugation in the isoquinoline ring, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) and reduces the energy gap .Physical And Chemical Properties Analysis
Tris[1-phenylisoquinoline-C2,N]iridium(III) is a solid at 20°C . It has a melting point of 454°C . It exhibits fluorescence with λex 324 nm and λem 615 nm in THF .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Ir(piq)3 is widely used in the field of Organic Light-Emitting Diodes (OLEDs) . It serves as a triplet emitter , contributing to the high efficiency and stability of OLED devices. The emitted light from these devices is typically red .
Photoredox Catalysts
Another significant application of Ir(piq)3 is its use as a photoredox catalyst . Photoredox catalysis involves the use of light to excite a metal complex, allowing it to participate in electron transfer with other molecules.
Bioimaging Probes
Ir(piq)3 has potential applications in bioimaging . The luminescent properties of this compound can be utilized to create probes that help visualize biological structures or processes.
Photovoltaics
Ir(piq)3 is also used in photovoltaic applications . Its unique properties can contribute to the efficiency of solar cells, which convert light into electricity.
Thermally Stable Host Material
In the context of OLEDs, Ir(piq)3 can be used as a thermally stable host material . This contributes to the longevity and performance of the OLED device.
Sublimed Grade Material
Ir(piq)3 is often available as a sublimed grade material . This means it has been purified by sublimation, a process where a substance transitions from a solid to a gas without passing through a liquid stage. This high level of purity is beneficial for many of its applications.
Eigenschaften
IUPAC Name |
iridium(3+);1-phenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-7,9-11H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCGHNTWCYIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30IrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[1-phenylisoquinoline-C2,N]iridium(III) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ir(piq)3?
A1: While the provided texts don't explicitly state the molecular formula and weight, they identify Ir(piq)3 as Tris[1-phenylisoquinoline-C2,N]iridium(III). Based on this name, we can deduce the following:
Q2: What are the key spectroscopic features of Ir(piq)3?
A2: Ir(piq)3 exhibits strong phosphorescence, primarily attributed to metal-to-ligand charge transfer (3MLCT) transitions. Studies using time-resolved Fourier-transform near-infrared spectroscopy revealed an intense transient absorption band around 7500 cm−1, assigned to the T6 ← T1 transition, involving a transition from the metal center to the 3MLCT state. []
Q3: How does the structure of Ir(piq)3 influence its emission color?
A3: The ligands in Ir(piq)3, specifically the 1-phenylisoquinoline groups, play a crucial role in determining its emission color. These ligands influence the energy gap between the ground and excited states, leading to red phosphorescence. [, , , ] Modifications to the ligand structure, such as introducing electron-donating or withdrawing groups, can fine-tune the emission color. []
Q4: Why is Ir(piq)3 widely used in OLEDs?
A4: Ir(piq)3 is valued in OLEDs due to its high phosphorescence quantum yield, allowing for efficient conversion of electrical energy into light. Its red emission, coupled with its ability to harvest both singlet and triplet excitons, makes it a suitable candidate for red emissive layers in OLEDs. [, , , , ]
Q5: What role does Ir(piq)3 play in white OLEDs (WOLEDs)?
A5: Ir(piq)3 is frequently used as a red dopant in multi-emissive WOLEDs. By carefully adjusting its concentration and combining it with blue and green emitters, Ir(piq)3 contributes to achieving balanced white light emission. [, , , ]
Q6: What strategies can enhance the performance of Ir(piq)3-based OLEDs?
A6: Several approaches can be employed to improve Ir(piq)3-based OLED performance:
- Host material selection: Utilizing host materials with compatible energy levels and good charge transport properties can enhance energy transfer to Ir(piq)3 and improve device efficiency. [, , , ]
- Device architecture optimization: Employing multilayered structures with dedicated charge transport and blocking layers can optimize charge injection and recombination, leading to higher efficiency and luminance. [, , , , ]
- Spacer layers: Introducing spacer layers between emissive layers can influence energy transfer and exciton diffusion, allowing for fine-tuning of color balance and device efficiency. []
Q7: Are there any challenges associated with using Ir(piq)3 in OLEDs?
A7: While Ir(piq)3 is a highly efficient emitter, challenges remain:
- Solubility: Ir(piq)3 exhibits limited solubility in common organic solvents, which can complicate solution-processing techniques for OLED fabrication. Strategies like incorporating long alkyl chains or fluorine substituents on the ligands have been explored to enhance solubility. []
- Operational lifetime: The long-term stability of Ir(piq)3-based OLEDs is crucial for practical applications. Degradation mechanisms, potentially involving interactions between excitons, polarons, and the host material, can limit device lifetime. [, ]
Q8: What is the role of energy transfer in Ir(piq)3-based OLEDs?
A9: Energy transfer plays a critical role in Ir(piq)3-based OLEDs. The host material often absorbs excitation energy and transfers it to the Ir(piq)3 dopant, which then emits light. Efficient energy transfer is crucial for maximizing device efficiency. [, , , ]
Q9: How can time-resolved photoluminescence spectroscopy provide insights into Ir(piq)3-based OLEDs?
A10: Time-resolved photoluminescence spectroscopy is a powerful tool for investigating energy transfer processes in OLEDs. By analyzing the decay dynamics of both the host and dopant emissions, researchers can gain insights into energy transfer efficiencies and identify potential energy loss pathways. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)



![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)


![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)
![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![2-(3-methylphenyl)-4-[(3-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B1655801.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)


![3'-(4-Chlorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B1655808.png)